N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine
Overview
Description
N-{bicyclo[221]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-methylpiperidin-4-amine under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as peroxy acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Benzylamine and benzylpiperazine are often used for aminolysis reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-(oxiran-2-yl)methyl derivatives and other substituted amines .
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N′-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N,N-diphenylurea
- [Bicyclo[2.2.1]hept-5-en-2-yl]triethoxysilane
Uniqueness
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpiperidin-4-amine is unique due to its combination of a bicyclic structure with a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-16-6-4-14(5-7-16)15-10-13-9-11-2-3-12(13)8-11/h2-3,11-15H,4-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONYYPVLFNIHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2CC3CC2C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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